N-[2-(2-methoxyphenoxy)ethyl]acetamide: A Comprehensive Technical Guide
N-[2-(2-methoxyphenoxy)ethyl]acetamide: A Comprehensive Technical Guide
Abstract
This technical guide provides an in-depth overview of the physical and chemical properties, synthesis, and analysis of N-[2-(2-methoxyphenoxy)ethyl]acetamide. Primarily known as a process impurity in the manufacturing of the beta-blocker Carvedilol, a thorough understanding of this compound is essential for researchers, scientists, and drug development professionals in the pharmaceutical industry. This document details its molecular characteristics, spectral data, and provides a comprehensive synthesis pathway from commercially available starting materials. The causality behind experimental choices and self-validating protocols are emphasized to ensure scientific integrity and reproducibility.
Introduction and Pharmaceutical Relevance
N-[2-(2-methoxyphenoxy)ethyl]acetamide (CAS No. 293738-17-7) is a notable compound within the field of pharmaceutical chemistry, primarily due to its classification as an impurity of Carvedilol[1]. Carvedilol is a widely prescribed medication for the treatment of high blood pressure and heart failure[1]. As with any active pharmaceutical ingredient (API), the identification and control of impurities are critical to ensure the safety and efficacy of the final drug product. Therefore, a comprehensive understanding of the formation, isolation, and characterization of N-[2-(2-methoxyphenoxy)ethyl]acetamide is of paramount importance for quality control and process optimization in Carvedilol synthesis. This guide aims to serve as a central resource for scientists and researchers involved in these efforts.
Physicochemical Properties
A foundational understanding of the physicochemical properties of N-[2-(2-methoxyphenoxy)ethyl]acetamide is crucial for its handling, analysis, and purification. The compound is a solid at room temperature[2]. A summary of its key properties is presented in Table 1.
| Property | Value | Source |
| CAS Number | 293738-17-7 | Chemicea[1], PubChem[3] |
| Molecular Formula | C₁₁H₁₅NO₃ | PubChem[3], Sigma-Aldrich[2] |
| Molecular Weight | 209.24 g/mol | PubChem[3], Sigma-Aldrich[2] |
| Physical Form | Solid | Sigma-Aldrich[2] |
| XLogP3 | 1.2 | PubChem[3] |
| Hydrogen Bond Donor Count | 1 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |
| Rotatable Bond Count | 5 | PubChem[3] |
Synthesis and Mechanism
The synthesis of N-[2-(2-methoxyphenoxy)ethyl]acetamide is a two-step process commencing from guaiacol. The first step involves the synthesis of the intermediate, 2-(2-methoxyphenoxy)ethylamine, followed by its N-acetylation.
Synthesis of 2-(2-methoxyphenoxy)ethylamine (Intermediate)
Several synthetic routes to 2-(2-methoxyphenoxy)ethylamine have been reported, often with the goal of improving yield and avoiding hazardous reagents. A common and effective method involves the reaction of guaiacol with a suitable two-carbon synthon. One such approach utilizes a "one-pot" method where guaiacol, urea, and ethanolamine are reacted to form the desired amine, avoiding the direct use of expensive and hazardous materials like 2-oxazolidone or reagents like sodium hydride and lithium aluminum hydride[4][5].
Experimental Protocol: Synthesis of 2-(2-methoxyphenoxy)ethylamine
This protocol is a representative synthesis based on established chemical principles. Researchers should consult original literature and perform appropriate risk assessments before implementation.
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add guaiacol (1.0 eq), urea (1.6 eq), ethanolamine (1.6 eq), and potassium hydroxide (0.1 eq)[4].
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Heating and Intermediate Formation: Heat the mixture under reflux. The urea and ethanolamine will first react to form 2-oxazolidone in situ.
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Alkylation: The guaiacol, under basic conditions, will then react with the in-situ generated 2-oxazolidone to form 2-(2-methoxyphenoxy)ethylamine.
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Work-up and Isolation: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Add ethylenediamine to the reaction mixture and stir. The product is then isolated through a series of aqueous washes, extractions with an organic solvent (e.g., toluene), and subsequent concentration under reduced pressure to yield the crude 2-(2-methoxyphenoxy)ethylamine[4][5]. Further purification can be achieved by vacuum distillation.
N-Acetylation of 2-(2-methoxyphenoxy)ethylamine
The final step to obtain N-[2-(2-methoxyphenoxy)ethyl]acetamide is the N-acetylation of the primary amine intermediate. This is a robust and high-yielding reaction, typically carried out using acetic anhydride. The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the acetic anhydride, followed by the elimination of a molecule of acetic acid.
Experimental Protocol: N-Acetylation of 2-(2-methoxyphenoxy)ethylamine
This is a general and efficient protocol for the N-acetylation of primary amines and is expected to be effective for 2-(2-methoxyphenoxy)ethylamine.
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Dissolution: Dissolve 2-(2-methoxyphenoxy)ethylamine (1.0 eq) in a suitable solvent such as dichloromethane or under solvent-free conditions[6].
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Acylation: Cool the solution in an ice-water bath and add acetic anhydride (1.5 eq) dropwise with stirring[7].
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).
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Quenching and Work-up: Once the reaction is complete, quench the excess acetic anhydride by the slow addition of water. If a solvent was used, perform an aqueous work-up by washing with a dilute acid (e.g., 1 M HCl), followed by a saturated sodium bicarbonate solution, and finally with brine.
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Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-[2-(2-methoxyphenoxy)ethyl]acetamide. The product can be further purified by recrystallization or column chromatography if necessary.
Synthesis Workflow Diagram
Caption: Synthesis workflow for N-[2-(2-methoxyphenoxy)ethyl]acetamide.
Spectral Data and Structural Elucidation
The structural confirmation of N-[2-(2-methoxyphenoxy)ethyl]acetamide is achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Expected signals would include a singlet for the acetyl methyl group, multiplets for the two ethylenic methylene groups, a singlet for the methoxy group, and multiplets in the aromatic region corresponding to the protons on the phenoxy ring. A broad singlet corresponding to the amide N-H proton would also be expected.
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¹³C NMR: PubChem provides access to a ¹³C NMR spectrum[3]. Key signals would include the carbonyl carbon of the amide, the methyl carbon of the acetyl group, the two methylene carbons of the ethyl chain, the methoxy carbon, and the aromatic carbons of the phenoxy ring.
Mass Spectrometry (MS)
GC-MS data for N-[2-(2-methoxyphenoxy)ethyl]acetamide is available through PubChem, with data provided by the NIST Mass Spectrometry Data Center[3]. The molecular ion peak (M+) would be expected at m/z 209.24, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the amide bond and the ether linkage.
Infrared (IR) Spectroscopy
Vapor phase IR spectral data is available on PubChem[3]. Key characteristic absorption bands would include:
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N-H stretch: A peak in the region of 3300-3500 cm⁻¹.
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C-H stretch (aromatic and aliphatic): Peaks in the region of 2850-3100 cm⁻¹.
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C=O stretch (amide I band): A strong absorption around 1650 cm⁻¹.
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N-H bend (amide II band): An absorption around 1550 cm⁻¹.
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C-O-C stretch (ether): Strong absorptions in the region of 1000-1300 cm⁻¹.
Chemical Structure Diagram
Caption: 2D structure of N-[2-(2-methoxyphenoxy)ethyl]acetamide.
Conclusion
N-[2-(2-methoxyphenoxy)ethyl]acetamide is a compound of significant interest in the pharmaceutical industry due to its role as a process impurity in the synthesis of Carvedilol. This guide has provided a detailed overview of its physical and chemical properties, a robust synthesis pathway with detailed experimental protocols, and an outline of the key spectral data used for its characterization. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively manage this compound in their work, ultimately contributing to the quality and safety of pharmaceutical products.
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